An In-depth Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol
CAS Number: 405517-54-6
Introduction
2-Iodo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated phenol derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional chemical architecture, featuring a nucleophilic hydroxyl group, a reactive iodine atom ortho to the hydroxyl, and an electron-withdrawing trifluoromethoxy group in the para position, endows it with a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development and material science. The strategic placement of the iodo and trifluoromethoxy substituents makes this compound an attractive starting material for the synthesis of complex molecules with desirable pharmacokinetic and physicochemical properties.
Physicochemical and Spectroscopic Properties
The properties of 2-Iodo-4-(trifluoromethoxy)phenol are summarized in the table below. These characteristics are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 405517-54-6 | [1] |
| Molecular Formula | C₇H₄F₃IO₂ | [1] |
| Molecular Weight | 304.00 g/mol | [1] |
| Physical Form | Oil or Liquid | |
| Boiling Point | 105 °C at 44 mmHg | [2][3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of 2-Iodo-4-(trifluoromethoxy)phenol is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants are indicative of the substitution pattern.
Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol
The introduction of an iodine atom onto the 4-(trifluoromethoxy)phenol scaffold can be achieved through electrophilic iodination. Two common and effective laboratory-scale protocols are detailed below. The choice of method often depends on the availability of reagents, desired scale, and safety considerations.
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method employs the less hazardous and easy-to-handle N-iodosuccinimide as the iodine source, activated by a strong acid catalyst.
Experimental Protocol:
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To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in glacial acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).
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Stir the mixture for 5 minutes at room temperature.
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Carefully add concentrated sulfuric acid (98%, 0.5 mL, 9 mmol).
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Continue stirring at room temperature for 48 hours.
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Pour the reaction mixture into water (100 mL) and extract with diethyl ether.
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Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.
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Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.
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Filter the mixture through a pad of diatomaceous earth and silica gel.
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Concentrate the filtrate in vacuo to yield the product as an oil.
Causality of Experimental Choices:
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N-Iodosuccinimide (NIS): A mild and regioselective iodinating agent.
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Sulfuric Acid: Acts as a catalyst to activate the NIS, generating a more electrophilic iodine species.
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Sodium Thiosulfate Wash: Essential for removing unreacted iodine, which can complicate purification.
Method 2: Iodination using Iodine and a Base
This classical method utilizes elemental iodine in the presence of a base to facilitate the electrophilic substitution.
Experimental Protocol:
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Dissolve 4-(trifluoromethyl)phenol (241 mmol, 39 g) in a mixture of tetrahydrofuran (200 mL) and water (200 mL) with stirring.
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Sequentially add iodine (265 mmol, 67 g) and sodium carbonate (265 mmol, 28 g).
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Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Quench unreacted iodine by adding a 5% aqueous thiourea solution.
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Extract the mixture three times with diethyl ether.
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (petroleum ether/dichloromethane gradient) to afford the target compound.[3]
Causality of Experimental Choices:
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Sodium Carbonate: Acts as a base to deprotonate the phenol, increasing its nucleophilicity and reactivity towards iodine.
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Thiourea Solution: A reducing agent used to quench excess iodine.
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Column Chromatography: Necessary for the removal of any di-iodinated byproducts and other impurities.
Synthesis Workflow Diagram:
Caption: Key cross-coupling reactions of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is considered a "super-methyl" group in medicinal chemistry. It is highly lipophilic and metabolically stable, often improving the pharmacokinetic profile of drug candidates. [4]The introduction of this group, along with the versatile synthetic handle of the iodine atom, makes 2-Iodo-4-(trifluoromethoxy)phenol a valuable precursor for the synthesis of novel therapeutic agents. While specific examples of its direct use in late-stage clinical candidates are not widely published in readily accessible literature, its structural motifs are present in a variety of biologically active compounds. The combination of the phenol, iodo, and trifluoromethoxy groups allows for the exploration of diverse chemical space in the search for new drugs.
Safety and Handling
2-Iodo-4-(trifluoromethoxy)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep containers tightly closed.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Iodo-4-(trifluoromethoxy)phenol is a key synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the predictable reactivity of its functional groups make it a reliable and valuable tool for the construction of complex molecular architectures. As the demand for fluorinated organic molecules continues to grow, the importance of versatile building blocks like 2-Iodo-4-(trifluoromethoxy)phenol is set to increase.
References
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